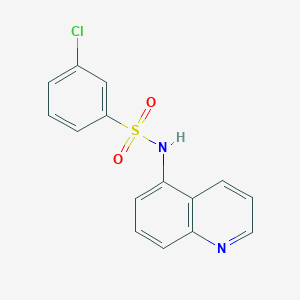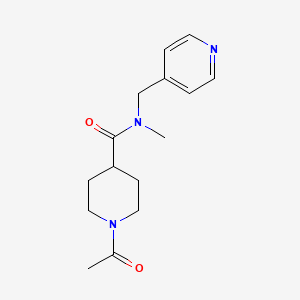
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide, also known as CPP or CPP-115, is a novel compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Wirkmechanismus
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. In addition, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in lab experiments is its potent and selective inhibition of GABA transaminase. This allows for the specific modulation of GABAergic neurotransmission, which can be useful in studying the role of GABA in various neurological disorders. However, one limitation of using N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in lab experiments is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115. One area of research is the potential use of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in combination with other drugs, such as anticonvulsants and antidepressants, to enhance their therapeutic effects. In addition, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115, as well as its potential side effects and toxicity.
Synthesemethoden
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 can be synthesized using a variety of methods, including the reaction of 4-cyclopropyl-1-piperidinecarboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, such as palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to be effective in reducing seizures in animal models of epilepsy, and has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(11-1-4-14-15(9-11)21-10-20-14)17-12-5-7-18(8-6-12)13-2-3-13/h1,4,9,12-13H,2-3,5-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUIYSKEEZMYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)


![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)

![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)





